(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
Overview
Description
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDIKNZIMHPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675336 | |
Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-87-8 | |
Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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